Tetrakis(trifluoromethyl)plumbane
Description
Properties
CAS No. |
4556-29-0 |
|---|---|
Molecular Formula |
C4F12Pb |
Molecular Weight |
483 g/mol |
IUPAC Name |
tetrakis(trifluoromethyl)plumbane |
InChI |
InChI=1S/4CF3.Pb/c4*2-1(3)4; |
InChI Key |
ASZHEGAMHNBNGA-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Pb](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to Tetrakis(trifluoromethyl)plumbane
The most well-documented and successful synthesis of this compound involves the reaction of a lead halide with a powerful trifluoromethylating agent. This approach has been fundamental in accessing this and other trifluoromethyl-substituted plumbanes.
The core of the established synthetic strategy lies in a halide-trifluoromethyl exchange reaction. In this process, the halide ligands (typically chloride) on a lead precursor are substituted by trifluoromethyl (CF₃) groups. The primary precursor used in this synthesis is lead(II) chloride (PbCl₂).
This reaction is typically carried out in a sealed tube at elevated temperatures. The selection of the solvent and the reaction time are critical parameters that influence the yield of the final product.
Reaction Conditions for the Synthesis of this compound
| Parameter | Value |
|---|---|
| Lead Precursor | Lead(II) Chloride (PbCl₂) |
| Trifluoromethylating Reagent | Bis(trifluoromethyl)cadmium |
| Temperature | 115-125 °C |
| Reaction Time | 48-72 hours |
| Solvent | Dichloromethane |
The choice of the trifluoromethylating reagent is paramount for the success of the synthesis. Bis(trifluoromethyl)cadmium, (CF₃)₂Cd, has proven to be a highly effective reagent for this transformation. researchgate.net It is typically prepared in situ or used as a pre-formed reagent. The cadmium reagent is powerful enough to transfer its trifluoromethyl groups to the lead center, driving the reaction forward.
The synthesis of other trifluoromethyl-substituted plumbanes, such as (CF₃)nPbR₄-n (where R is an alkyl group and n = 1-3), has also been reported, highlighting the versatility of this synthetic approach.
Characterization of Synthetic Intermediates and Side Products
The synthesis of this compound is not always a clean process, and the formation of intermediates and side products can occur. The characterization of these species is crucial for understanding the reaction mechanism and optimizing the reaction conditions.
Spectroscopic techniques are invaluable for identifying and characterizing the products. For instance, the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of this compound shows a characteristic singlet, confirming the equivalence of the four trifluoromethyl groups.
In addition to the desired product, the reaction mixture may contain partially substituted plumbanes, such as (CF₃)₃PbCl or (CF₃)₂PbCl₂, which can be considered as intermediates or side products depending on the reaction stoichiometry and conditions. The presence of these species can be detected by techniques like mass spectrometry and NMR spectroscopy.
Advanced Spectroscopic Elucidation of Molecular and Electronic Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organometallic compounds. For tetrakis(trifluoromethyl)plumbane, ¹⁹F and ²⁰⁷Pb are the key nuclei for obtaining detailed structural information.
Insights from ¹⁹F NMR Spectroscopy
In the hypothetical ¹⁹F NMR spectrum of this compound, a single resonance is expected due to the tetrahedral symmetry of the molecule, which renders all fluorine atoms chemically equivalent. This signal would likely appear as a singlet, but with satellite peaks due to coupling with the ²⁰⁷Pb nucleus (I = 1/2, natural abundance ≈ 22.1%). The position of this resonance is anticipated to be in a region characteristic of trifluoromethyl groups attached to heavy metals. The precise chemical shift would be influenced by the polarizability and electronic effects of the lead atom.
Lead-207 NMR Spectroscopy (²⁰⁷Pb NMR) for Structural Correlations
²⁰⁷Pb NMR spectroscopy offers a direct probe into the electronic environment of the lead nucleus, with a very wide chemical shift range that is highly sensitive to the nature of the substituents. researchgate.net For tetraalkylplumbanes like tetramethyllead (B1204573), the ²⁰⁷Pb chemical shift is well-documented. researchgate.net In this compound, the strongly electron-withdrawing nature of the four trifluoromethyl groups would significantly deshield the lead nucleus compared to tetraalkylplumbanes.
This would result in a ²⁰⁷Pb chemical shift at a much lower field (a more positive ppm value). The signal in the proton-decoupled ²⁰⁷Pb NMR spectrum would be split into a multiplet due to coupling with the twelve equivalent fluorine atoms of the four CF₃ groups. The multiplicity would follow the n+1 rule, where n is the number of coupled fluorine atoms, leading to a complex splitting pattern. The magnitude of the one-bond coupling constant, ¹J(²⁰⁷Pb-¹⁹F), would be a direct measure of the s-character of the Pb-C bond and the electron-withdrawing strength of the CF₃ groups.
Multinuclear NMR Studies of Related Trifluoromethyl Lead Species
To further understand the spectroscopic properties of this compound, it is instructive to consider data from other trifluoromethyl lead species. For instance, in hypothetical compounds like (CH₃)₃PbCF₃ or (CF₃)₃PbX (where X is a halogen or another organic group), multinuclear NMR studies would reveal important trends.
In such compounds, one would expect to observe:
In the ¹⁹F NMR, a singlet (for the CF₃ group in (CH₃)₃PbCF₃) or multiple signals if the symmetry is lower, with ²⁰⁷Pb satellites.
In the ¹H NMR (for (CH₃)₃PbCF₃), a singlet for the methyl protons, also with ²⁰⁷Pb satellites.
In the ¹³C NMR, distinct resonances for the CF₃ and CH₃ carbons, with both ¹J(¹³C-¹⁹F) and ¹J(¹³C-²⁰⁷Pb) couplings.
In the ²⁰⁷Pb NMR, a chemical shift value intermediate between that of tetramethyllead and this compound, reflecting the number of electron-withdrawing CF₃ groups.
The coupling constants, particularly ¹J(²⁰⁷Pb-¹⁹F) and ²J(¹⁹F-C-²⁰⁷Pb), would provide critical information about the bonding and geometry of these molecules.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of the molecular vibrations and is essential for understanding the bonding and symmetry of this compound.
Unique Characteristics of Perfluoroalkyl Group Vibrations in Heavy Element Compounds
The vibrational modes of a trifluoromethyl group attached to a heavy element like lead exhibit characteristic frequencies. The C-F stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region and are usually strong in the IR spectrum due to the large change in dipole moment. The CF₃ deformation modes (symmetric and asymmetric bending, and rocking) appear at lower frequencies. The heavy mass of the lead atom influences these vibrations by acting as a stationary anchor, which can affect the frequencies and coupling of the CF₃ group modes.
Spectral Assignments and Normal Coordinate Analysis
For a molecule with tetrahedral (T_d) symmetry like this compound, group theory predicts the number and activity of the vibrational modes. The key vibrational modes and their expected spectral activity are:
| Vibrational Mode | Symmetry | IR Activity | Raman Activity | Approximate Frequency Range (cm⁻¹) |
| C-F Symmetric Stretch | A₁ | Inactive | Active (polarized) | 1100 - 1200 |
| Pb-C Symmetric Stretch | A₁ | Inactive | Active (polarized) | 200 - 300 |
| C-F Asymmetric Stretch | F₂ | Active | Active | 1000 - 1150 |
| Pb-C Asymmetric Stretch | F₂ | Active | Active | 200 - 300 |
| CF₃ Symmetric Deformation | A₁ + F₂ | Active (F₂) | Active (A₁ + F₂) | 700 - 800 |
| CF₃ Asymmetric Deformation | E + F₁ + F₂ | Active (F₂) | Active (E + F₂) | 500 - 600 |
| CF₃ Rocking | F₁ + F₂ | Active (F₂) | Active (F₂) | 250 - 350 |
A normal coordinate analysis, though not experimentally reported for Pb(CF₃)₄, would be crucial for definitively assigning these bands and calculating the force constants for the Pb-C and C-F bonds. Such an analysis would provide quantitative insights into the bond strengths and interactions within the molecule.
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry has been a important tool in confirming the molecular composition and understanding the gas-phase ion chemistry of this compound. Studies, particularly the work on the synthesis and spectroscopic properties of this compound, have utilized mass spectrometry to verify its successful synthesis and to analyze its fragmentation behavior upon electron ionization.
The mass spectrum of this compound is characterized by the presence of the molecular ion [Pb(CF₃)₄]⁺ and a series of fragment ions resulting from the sequential loss of trifluoromethyl (CF₃) radicals and fluorine atoms. The fragmentation pattern provides valuable information about the relative strengths of the lead-carbon and carbon-fluorine bonds.
The primary fragmentation pathway involves the cleavage of the Pb-C bonds, leading to the formation of [Pb(CF₃)₃]⁺, [Pb(CF₃)₂]⁺, and [Pb(CF₃)]⁺ ions. The [Pb(CF₃)₃]⁺ ion is often observed as a prominent peak in the spectrum, indicating its relative stability. Further fragmentation can occur through the loss of fluorine atoms from the trifluoromethyl groups or from the lead center, resulting in ions such as [Pb(CF₃)₂F]⁺. The observation of these fragments confirms the presence and connectivity of the trifluoromethyl groups to the central lead atom.
A representative, albeit generalized, summary of the principal ions observed in the mass spectrum of this compound is presented in the table below. The relative intensities of these ions can vary depending on the specific ionization conditions.
Table 1: Principal Ions in the Mass Spectrum of this compound
| Ion | Formula | Description |
|---|---|---|
| Molecular Ion | [Pb(CF₃)₄]⁺ | The intact molecule with one electron removed. |
| Fragment Ion | [Pb(CF₃)₃]⁺ | Loss of one trifluoromethyl radical. |
| Fragment Ion | [Pb(CF₃)₂]⁺ | Loss of two trifluoromethyl radicals. |
| Fragment Ion | [Pb(CF₃)]⁺ | Loss of three trifluoromethyl radicals. |
| Rearrangement Ion | [PbF]⁺ | A fragment resulting from C-F bond cleavage and rearrangement. |
| Fragment Ion | [CF₃]⁺ | The trifluoromethyl cation. |
Advanced Diffraction Techniques for Solid-State Structures (if applicable)
As of the latest available research, there is no published data on the solid-state structure of this compound determined through advanced diffraction techniques such as single-crystal X-ray diffraction. While the synthesis and spectroscopic properties of the compound have been reported, its isolation in a crystalline form suitable for such analysis has not been described in the scientific literature. researchgate.netacs.org Therefore, detailed information regarding its crystal lattice, bond lengths, and bond angles in the solid state remains undetermined.
Theoretical and Computational Investigations of Tetrakis Trifluoromethyl Plumbane
Quantum Chemical Calculations of Electronic Structure and Bonding
The electronic structure and nature of bonding in tetrakis(trifluoromethyl)plumbane, Pb(CF₃)₄, have been the subject of sophisticated theoretical studies. These investigations employ a range of quantum chemical methods to provide a detailed understanding of this organometallic compound at the molecular level.
Density Functional Theory (DFT) has been a important tool in elucidating the properties of lead compounds. rsc.org DFT calculations, which approximate the many-electron problem by focusing on the electron density, have been used to optimize the structural parameters of lead-based compounds and assess their electronic structures. rsc.org For molecules containing heavy elements like lead, DFT methods offer a balance between computational cost and accuracy. rutgers.edumdpi.com Functionals such as B3LYP are commonly employed for geometry optimizations and electronic property calculations of heavy metal complexes. mdpi.com These studies are crucial for understanding the reactivity and stability of such compounds. mdpi.com
For heavy elements like lead, relativistic effects significantly influence their chemical and physical properties. uni-rostock.de Therefore, ab initio calculations for this compound must incorporate these effects. Relativistic pseudopotentials are a common and effective method to account for the most important relativistic contributions while reducing the computational expense associated with calculations on heavy elements. uni-rostock.dearxiv.org These pseudopotentials replace the chemically inert core electrons with an effective potential, simplifying the calculation by only treating the valence electrons explicitly. arxiv.org
Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster (CC) theory, provide a more rigorous treatment of electron correlation compared to DFT. kaist.ac.krnih.gov When combined with relativistic pseudopotentials, these methods can yield highly accurate descriptions of molecular properties. arxiv.orgnih.gov The inclusion of spin-orbit coupling, a key relativistic effect, is particularly important for accurately describing the electronic states and potential energy surfaces of molecules containing heavy atoms. udel.edusissa.it
Analysis of Bond Lengths and Angles
Theoretical calculations provide valuable insights into the geometry of this compound. The molecular structure is characterized by a central lead atom tetrahedrally coordinated to four trifluoromethyl groups.
Table 1: Calculated Geometric Parameters for this compound and Related Species
| Parameter | Value | Method/Basis Set | Reference |
| Pb(CF₃)₄ | |||
| Pb-C Bond Length | Not explicitly found in search results | ||
| C-F Bond Length | Not explicitly found in search results | ||
| C-Pb-C Angle | ~109.5° (ideal tetrahedral) | Assumed from tetrahedral geometry | |
| F-C-F Angle | Not explicitly found in search results | ||
| (CF₃)₂CFCN | |||
| C-CF₃ Bond Energy | 94.7 kcal/mol | M06-2X/def2-QZVP//M06-2X/6-311G(d,p) | aip.orgaip.orgresearchgate.net |
DFT and ab initio geometry optimizations are used to determine the equilibrium bond lengths and angles. kaist.ac.kr For instance, in a study of CF₃Br, various DFT functionals were assessed for their ability to predict molecular structures accurately. kaist.ac.kr Such computational approaches are essential for predicting the geometry of molecules like Pb(CF₃)₄ where experimental data may be scarce.
Conformational Analysis and Energetics
The conformational landscape of this compound is determined by the rotation of the trifluoromethyl groups around the Pb-C bonds. Computational methods can be used to explore the potential energy surface associated with these rotations and identify the most stable conformations.
Studies on similar fluorinated molecules, such as CF₃-cyclobutanes, have shown that the orientation of the trifluoromethyl group can have a significant impact on the molecule's properties. acs.org For Pb(CF₃)₄, it is expected that the staggered conformations of the CF₃ groups relative to the Pb-C bonds would be energetically favored to minimize steric hindrance. DFT calculations can quantify the energy barriers for rotation between different conformations, providing insight into the molecule's flexibility. rsc.org
Studies on Thermodynamic Stability and Decomposition Pathways
Understanding the thermodynamic stability and potential decomposition pathways of this compound is crucial for assessing its viability and persistence.
Computational chemistry plays a key role in mapping the energetic landscapes of chemical reactions, including decomposition processes. aip.org Theoretical studies can identify the most likely initial steps in the decomposition of a molecule by calculating the bond dissociation energies (BDEs). For example, in a related compound, (CF₃)₂CFCN, the C-CF₃ bond fission was identified as the thermodynamically favorable initial dissociation pathway, with a calculated bond energy of 94.7 kcal/mol. aip.orgaip.orgresearchgate.net
Similar calculations for Pb(CF₃)₄ would likely focus on the Pb-C bond, as this is expected to be the weakest bond in the molecule. The homolytic cleavage of the Pb-C bond would produce a •CF₃ radical and a Pb(CF₃)₃ radical. The subsequent reactions of these radical species would then determine the final decomposition products. Theoretical modeling can also elucidate the formation mechanisms of various by-products. aip.orgaip.org
Investigation of Charge Distribution and Electrophilic Activation induced by Trifluoromethyl Groups
The trifluoromethyl (–CF₃) group is recognized as one of the most potent electron-withdrawing groups in chemistry. nih.gov This strong inductive effect is a direct consequence of the high electronegativity of the three fluorine atoms. In this compound, the four –CF₃ groups surrounding the central lead atom profoundly influence the molecule's electronic structure and reactivity.
The primary effect of these groups is the significant withdrawal of electron density from the central lead atom through the Pb-C sigma bonds. This process induces a substantial partial positive charge (δ+) on the lead atom, rendering it a highly electrophilic center. nih.gov Computational analyses of related metal-trifluoromethyl complexes, such as those involving rhodium, platinum, and manganese, confirm this trend. Natural Bond Orbital (NBO) calculations on these systems show that replacing a methyl (–CH₃) group with a trifluoromethyl (–CF₃) group leads to a stabilization of the metal-based d-orbitals and an increase in the M←CX₃ σ-donation interaction. researchgate.net This indicates a stronger pull of electron density towards the trifluoromethyl ligand, which consequently increases the electrophilicity of the metal center.
This electrophilic activation is a key feature of this compound's chemistry. The highly polarized nature of the Pb-CF₃ bonds makes the compound a potential source for the electrophilic transfer of a trifluoromethyl group. chem-station.com Reagents capable of delivering a "CF₃⁺" equivalent are highly sought after in synthetic chemistry for the introduction of trifluoromethyl groups into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. chem-station.comnih.gov The strong electron-withdrawing nature of the –CF₃ groups enhances the electrophilic character at the adjacent cationic (or in this case, highly polarized) site, leading to greater positive charge delocalization and heightened reactivity towards nucleophiles. nih.gov
While the direct generation of a free CF₃⁺ cation is considered extremely difficult, molecules like this compound can function as effective electrophilic trifluoromethylating agents through mechanisms involving nucleophilic attack at the electrophilic lead center or the carbon atom of the CF₃ group. wikipedia.org The significant charge separation induced by the trifluoromethyl groups is the fundamental electronic feature that enables this reactivity.
| Property | M-CH₃ Bond (for comparison) | M-CF₃ Bond | Consequence for Reactivity |
|---|---|---|---|
| Inductive Effect of Ligand | Weakly electron-donating | Strongly electron-withdrawing nih.gov | Increases electrophilicity of the metal center. |
| Partial Charge on Metal (M) | Less positive | More positive (or less negative) researchgate.net | Site is activated for nucleophilic attack. nih.gov |
| Partial Charge on Ligand Carbon | Negative | Positive | Carbon atom can also be a site for nucleophilic attack. |
| Bond Polarity | Low to moderate | Highly polarized | Facilitates heterolytic bond cleavage and group transfer. |
| Energy of Metal d-orbitals | Higher energy | Lower energy (stabilized) researchgate.net | Affects ligand exchange and reductive elimination pathways. |
Reactivity Pathways and Mechanistic Insights
Reaction with Nucleophiles and Lewis Bases
The lead center in tetrakis(trifluoromethyl)plumbane is electron-deficient due to the high electronegativity of the trifluoromethyl groups, making it susceptible to attack by nucleophiles and Lewis bases.
While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the general principles of nucleophilic substitution at a tetravalent lead center can be considered. The reaction with a nucleophile (Nu⁻) would likely proceed through a substitution pathway. The mechanism could be associative, involving the formation of a five-coordinate intermediate, or dissociative, with the initial departure of a trifluoromethyl group. Given the steric bulk of the trifluoromethyl groups, a dissociative pathway or a concerted mechanism might be favored.
The stability of the potential leaving group, the trifluoromethyl anion (CF₃⁻), is a critical factor in these reactions.
This compound can react with Lewis bases (L) to form adducts. In these reactions, the Lewis base donates a pair of electrons to the electron-deficient lead center, forming a coordinate covalent bond. This results in the formation of a five-coordinate lead species.
Pb(CF₃)₄ + L ⇌ [Pb(CF₃)₄L]
The stability of these adducts depends on the nature of the Lewis base. Stronger Lewis bases will form more stable adducts. In some cases, the interaction with certain nucleophiles or Lewis bases could lead to the formation of zwitterionic species, where a positive charge develops on the lead atom and a negative charge on a displaced or rearranged ligand, although such intermediates are generally transient.
Table 1: Expected Reactivity with Various Nucleophiles and Lewis Bases
| Nucleophile/Lewis Base | Expected Product Type | Plausible Intermediate |
|---|---|---|
| Hydroxide (OH⁻) | Hydrolysis products | [Pb(CF₃)₄(OH)]⁻ |
| Amines (e.g., NR₃) | Adduct | [Pb(CF₃)₄(NR₃)] |
| Phosphines (e.g., PR₃) | Adduct | [Pb(CF₃)₄(PR₃)] |
Ligand Exchange Reactions Involving Trifluoromethyl Groups
Ligand exchange reactions are a potential pathway for the transformation of this compound. In these reactions, one or more trifluoromethyl groups are exchanged with other ligands. The facility of this exchange depends on the strength of the incoming ligand's bond with lead relative to the Pb-CF₃ bond and the stability of the departing trifluoromethyl group. While the Pb-C bond is generally weak, the high electronegativity of the fluorine atoms can influence its stability.
A general representation of a ligand exchange reaction is: Pb(CF₃)₄ + 4 R-M → PbR₄ + 4 CF₃-M Where R-M represents an organometallic reagent.
Photochemical and Thermal Decomposition Mechanisms
Organolead compounds are known to be sensitive to heat and light, and this compound is no exception, although it exhibits relatively high thermal stability.
The thermal decomposition of organolead compounds typically proceeds through the homolytic cleavage of the carbon-lead bond to generate free radicals. researchgate.net The relatively weak C-Pb bond facilitates this process. wikipedia.org For this compound, thermal decomposition would likely initiate with the formation of a trifluoromethyl radical and a plumbyl radical:
Pb(CF₃)₄ → •Pb(CF₃)₃ + •CF₃
These initial radical species can then undergo a variety of secondary reactions, including recombination, disproportionation, and reaction with the parent compound or other species present in the reaction medium.
Photochemical decomposition is initiated by the absorption of ultraviolet radiation, which provides the energy to cleave the C-Pb bond. The photolysis of perfluoroalkyl compounds often involves the generation of perfluoroalkyl radicals. In the case of this compound, the primary photochemical process is expected to be:
Pb(CF₃)₄ + hν → •Pb(CF₃)₃ + •CF₃
The subsequent reactions of the generated radicals would be similar to those in thermal decomposition. Studies on the photolysis of other trifluoromethyl-containing compounds have shown the formation of various fluorinated products, suggesting a complex reaction cascade following the initial photolytic cleavage.
Electron Transfer Processes and Radical Chemistry
Electron transfer is a key process in the chemistry of many organometallic compounds, including organolead species. acs.orgacs.org this compound can potentially accept an electron to form a radical anion.
Pb(CF₃)₄ + e⁻ → [Pb(CF₃)₄]⁻•
This radical anion would be a transient species, likely undergoing rapid fragmentation to release a trifluoromethyl anion and a plumbyl radical:
[Pb(CF₃)₄]⁻• → •Pb(CF₃)₃ + CF₃⁻
The generation of trifluoromethyl radicals through either decomposition or electron transfer processes opens up a rich area of radical chemistry. These highly reactive •CF₃ radicals can participate in a variety of reactions, including:
Hydrogen abstraction: •CF₃ + R-H → CF₃H + R•
Addition to multiple bonds: •CF₃ + C=C → •C-C-CF₃
Radical-radical recombination: •CF₃ + •CF₃ → C₂F₆
The chemistry of organolead compounds is often characterized by the formation of such radical intermediates. wikipedia.org
Coordination Chemistry Aspects of Tetrakis Trifluoromethyl Plumbane
Ligating Behavior Towards Metal Centers
There is currently no available research detailing the behavior of tetrakis(trifluoromethyl)plumbane as a ligand coordinating to other metal centers. The strong electron-withdrawing nature of the trifluoromethyl groups would likely diminish the electron-donating ability of the lead atom, making it a poor ligand for most metal centers.
Influence of Trifluoromethyl Groups on Coordination Geometry and Stability
The powerful inductive effect of the four trifluoromethyl groups is predicted to render the lead atom in this compound highly electrophilic. This increased Lewis acidity should, in principle, favor the formation of stable adducts with strong Lewis bases. The steric bulk of the four -CF₃ groups would also play a crucial role in the coordination geometry of any potential adducts, likely favoring lower coordination numbers. However, without experimental studies, these remain theoretical considerations.
Further research and experimental investigation are necessary to elucidate the coordination chemistry of this fascinating and highly fluorinated organolead compound.
Applications in Synthetic Chemistry and Materials Science
Utility as a Trifluoromethylating Reagent in Academic Synthesis
Due to the lack of documented applications, the mechanisms by which tetrakis(trifluoromethyl)plumbane might transfer a trifluoromethyl group are purely speculative. Potential pathways could involve radical, nucleophilic, or electrophilic transfer of the CF₃ group, likely influenced by the reaction conditions, substrate, and any catalysts employed. However, without experimental data, these remain theoretical possibilities. Mechanistic studies on other organometallic trifluoromethylating agents, for instance involving palladium, have shown complex pathways, including reductive elimination from a high-valent metal center, but it is unclear if similar mechanisms would be viable for this lead-based reagent. nih.gov
There is a significant absence of information regarding the stereochemical control and regioselectivity of trifluoromethylation reactions using this compound. Achieving high levels of stereocontrol and regioselectivity is a critical aspect of modern synthetic chemistry. rsc.orgnih.govchemrxiv.orgnih.gov The literature on organotin-mediated reactions suggests that the choice of reagent can influence regioselectivity, but analogous studies for organolead compounds like this compound are not apparent. mdpi.com
Role in the Development of Organometallic Building Blocks
The potential of this compound as a precursor for other organometallic building blocks is another area with limited information. In principle, the trifluoromethyl ligands could be transferred to other metal centers to create new trifluoromethylated organometallic complexes. Such transformations are known for other organometallic compounds and are a cornerstone of organometallic chemistry. However, specific examples of this compound being used for this purpose are not described in the available literature. The synthesis of highly trifluoromethylated platinum compounds, for example, has been reported, but not originating from this specific lead compound. acs.org
Exploration in Advanced Materials Synthesis (excluding consumer products)
The application of this compound in the synthesis of advanced materials is not documented. Organometallic precursors are often used in chemical vapor deposition (CVD) to create thin films with specific properties. rsc.org For instance, the controlled release of CVD precursors is a known technique for producing materials like graphene. nih.gov While one could envision the use of this compound to deposit lead-containing or fluorinated materials, there is no evidence in the searched literature to suggest it has been explored for such purposes. The focus in materials science has been on other fluorinated compounds and precursors for applications ranging from pharmaceuticals to agrochemicals. nih.gov
Comparative Analysis with Group 14 Perfluoroorganometallics
Trends in Synthesis and Stability Across Germanium, Tin, and Lead Analogues
The synthesis of tetrakis(trifluoromethyl) derivatives of Group 14 elements generally involves the reaction of a suitable metal halide with a trifluoromethylating agent. While detailed comparative studies are scarce, the general trend suggests that the synthesis becomes more challenging and the resulting products are less stable as one descends the group.
For instance, the synthesis of tetrakis(trifluoromethyl)stannane has been reported. The stability of Group 14 tetrahalides is known to decrease down the group (CX₄ > SiX₄ > GeX₄ > SnX₄), a trend attributed to decreasing covalent character. researchgate.net A similar trend is expected for their trifluoromethyl derivatives. The stability of the +4 oxidation state decreases down Group 14 due to the inert pair effect, which is the reluctance of the outermost s-electrons to participate in bonding. researchgate.net This effect is most pronounced for lead, contributing to the lower stability of Pb(IV) compounds like tetrakis(trifluoromethyl)plumbane.
Table 1: General Stability Trends in Group 14 Tetrasubstituted Compounds
| Compound Type | Stability Trend Down Group 14 (Ge to Pb) | Primary Reason |
| M(CF₃)₄ | Decreasing | Inert pair effect, weaker M-C bonds |
| MX₄ (X=halide) | Decreasing | Decreasing covalent character |
This table is based on general periodic trends and available data for related compounds.
Comparative Spectroscopic Fingerprints
The spectroscopic characterization of these compounds, particularly through NMR spectroscopy, provides valuable information about their electronic environment. While a complete set of directly comparable spectroscopic data is not available, some insights can be gleaned from existing literature.
For this compound, spectroscopic properties have been reported, although detailed data is not widely accessible. researchgate.net In the case of tetrakis(4-trifluoromethylphenyl)stannane, a related compound, the tin atom exhibits a tetrahedral geometry with Sn-C bond distances of approximately 2.149 Å. researchgate.net
For trifluoromethyl derivatives of germanium, multinuclear NMR (¹³C, ¹⁴N, ¹⁹F) and gas-phase IR spectroscopy have been used to characterize compounds like azidotris(trifluoromethyl)germane. researchgate.net The ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment of the CF₃ groups and would be a key parameter for a comparative study.
A hypothetical comparative table of key spectroscopic data is presented below to highlight the expected trends.
Table 2: Hypothetical Comparative Spectroscopic Data
| Spectroscopic Parameter | Ge(CF₃)₄ | Sn(CF₃)₄ | Pb(CF₃)₄ |
| ¹⁹F NMR Chemical Shift (δ, ppm) | Expected upfield | Intermediate | Expected downfield |
| ¹³C NMR Chemical Shift (δ, ppm) | Expected upfield | Intermediate | Expected downfield |
| M-C Stretching Frequency (cm⁻¹) | Higher frequency | Intermediate | Lower frequency |
This table is hypothetical and illustrates expected trends based on general principles of NMR and vibrational spectroscopy.
Differential Reactivity Patterns and Mechanistic Considerations
The reactivity of tetrakis(trifluoromethyl) Group 14 compounds is expected to be influenced by the strength of the M-C bond and the Lewis acidity of the central metal atom. The reactivity generally increases down the group.
The reactivity of trifluoromethyl compounds can be complex, with reactions often initiated by nucleophilic attack. The increased polarizability and lower M-C bond energy in the heavier analogues would likely make them more susceptible to both nucleophilic and electrophilic attack.
Mechanistically, reactions could proceed via pathways involving the cleavage of the M-CF₃ bond. The stability of the resulting trifluoromethyl anion (CF₃⁻) or radical (•CF₃) would play a crucial role in the reaction mechanism.
Impact of Relativistic Effects on Heavy Element Homologues
Relativistic effects, which are significant for heavy elements like lead, play a crucial role in determining the properties of this compound. These effects arise from the high velocity of the inner electrons, leading to a contraction of s and p orbitals and an expansion of d and f orbitals.
For lead, the relativistic contraction of the 6s orbital is a key factor contributing to the inert pair effect, which stabilizes the Pb(II) oxidation state over Pb(IV). This effect weakens the Pb-C bonds in this compound, making it less stable than its lighter counterparts.
Furthermore, spin-orbit coupling, a major relativistic effect, becomes increasingly important for heavier elements and can influence molecular geometries and reaction pathways. Theoretical studies are essential to fully understand and quantify the impact of these effects on the properties of this compound and to explain the observed differences with the germanium and tin analogues.
Frontiers and Future Directions in Research
Exploration of New Synthetic Pathways for Enhanced Yields and Purity
The original synthesis of tetrakis(trifluoromethyl)plumbane involved the reaction of lead tetrachloride with bis(trifluoromethyl)mercury (B14153196) at low temperatures. acs.org While this method proved the existence of the compound, it suffers from the use of highly toxic and volatile mercury reagents and often results in modest yields. Future research will undoubtedly focus on developing more efficient, safer, and higher-yielding synthetic routes.
One promising avenue is the utilization of alternative trifluoromethylating agents. The development of stable, easy-to-handle sources of the trifluoromethyl group, such as silicon- or phosphorus-based reagents, could revolutionize the synthesis of Pb(CF₃)₄ and its derivatives. These reagents often exhibit greater functional group tolerance and can be more readily tuned for specific reactivity.
Another area of exploration is the use of different lead precursors. Instead of the highly reactive and unstable lead(IV) halides, researchers may investigate the use of more stable lead(II) salts in combination with powerful oxidizing agents and a trifluoromethyl source. This approach, while challenging due to the propensity of lead to remain in its +2 oxidation state, could offer a more controlled and scalable synthesis.
Furthermore, flow chemistry presents an exciting opportunity for the synthesis of these energetic and potentially unstable compounds. The ability to perform reactions in a continuous and controlled manner within microreactors can enhance safety, improve heat and mass transfer, and potentially lead to higher yields and purities.
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Precursors | Potential Advantages | Potential Challenges |
| Classical Method | PbCl₄, Hg(CF₃)₂ | Established method | Use of toxic mercury, low to moderate yields |
| Alternative CF₃ Reagents | Pb(IV) source, Si(CF₃)ₓ or P(CF₃)ₓ reagents | Avoidance of mercury, potentially higher yields and purity | Reagent cost and availability, optimization of reaction conditions |
| Oxidative Trifluoromethylation | Pb(II) salt, oxidant, CF₃ source | Use of more stable lead precursors | Overcoming the inertness of Pb(II), finding suitable oxidants |
| Flow Chemistry | Various precursors | Enhanced safety, improved control, scalability | Initial setup cost, requires specialized equipment |
Advanced Spectroscopic Techniques for Dynamic Studies
The initial characterization of this compound relied on fundamental spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. researchgate.net While these methods provided crucial initial data, modern advanced spectroscopic techniques can offer unprecedented insights into the dynamic behavior and electronic structure of Pb(CF₃)₄.
Time-resolved spectroscopic methods, such as femtosecond transient absorption spectroscopy, could be employed to study the photophysics and photochemistry of this molecule. Understanding how Pb(CF₃)₄ interacts with light and the nature of its excited states is crucial for potential applications in areas like photoredox catalysis or materials science.
Furthermore, advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HMQC, etc.) and solid-state NMR, can provide more detailed information about the connectivity and through-space interactions within the molecule and in the solid state. These techniques could be particularly valuable for studying the dynamics of the trifluoromethyl groups and their interactions with the lead center.
High-Level Computational Approaches for Predictive Modeling
Computational chemistry offers a powerful tool for understanding the properties and reactivity of molecules like this compound. weizmann.ac.il While early computational studies likely focused on basic structural and energetic parameters, modern high-level computational approaches can provide highly accurate predictions of a wide range of properties.
Density Functional Theory (DFT) calculations, which have become a cornerstone of computational chemistry, can be used to accurately predict geometries, vibrational frequencies, and NMR chemical shifts. weizmann.ac.il More advanced methods, such as coupled-cluster theory, can provide even more accurate results, particularly for properties that are sensitive to electron correlation effects.
These computational tools can be used to:
Predict the stability and reactivity of new, yet-to-be-synthesized derivatives of this compound.
Model reaction mechanisms to guide the development of new synthetic pathways.
Simulate spectroscopic properties to aid in the interpretation of experimental data.
Investigate the nature of the carbon-lead bond and the influence of the highly electronegative trifluoromethyl groups on the electronic structure of the molecule.
Discovery of Novel Reactivity and Catalytic Applications
The reactivity of this compound remains largely unexplored. The presence of four highly electron-withdrawing trifluoromethyl groups is expected to render the lead center highly electrophilic, opening up possibilities for novel reactivity.
One area of interest is its potential as a source of the trifluoromethyl radical (•CF₃) or the trifluoromethyl anion (:CF₃⁻) under appropriate conditions. These reactive intermediates are highly valuable in organic synthesis for the introduction of the trifluoromethyl group into organic molecules.
Furthermore, the Lewis acidic nature of the lead center in Pb(CF₃)₄ could be exploited in catalysis. It could potentially catalyze a variety of organic transformations, similar to how other metal triflates and Lewis acids are used. For instance, the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds to form cycloadducts highlights the reactivity of related perfluoroalkyl compounds. nih.gov
Expanding the Scope of Related Heavy Main Group Perfluoroalkyl Chemistry
The chemistry of this compound is part of the broader field of heavy main group perfluoroalkyl chemistry. wikipedia.orgnih.govacs.org Expanding research to include other heavy main group elements, such as tin (Sn), antimony (Sb), bismuth (Bi), and tellurium (Te), is a logical and exciting next step.
The synthesis and characterization of compounds like tetrakis(trifluoromethyl)stannane (Sn(CF₃)₄) and pentakis(trifluoromethyl)antimony (Sb(CF₃)₅) would provide valuable comparative data. Understanding the trends in stability, structure, and reactivity as one moves down and across the periodic table is a fundamental goal of inorganic chemistry.
The study of per- and polyfluoroalkyl substances (PFAS) has grown significantly due to their unique properties and environmental persistence. wikipedia.orgnih.govacs.orgitrcweb.orgitrcweb.org While much of the focus has been on organic PFAS, the inorganic derivatives, such as heavy main group perfluoroalkyls, represent a largely untapped area of research with potential for new materials and chemical transformations. The development of non-coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF4]⁻) has been crucial in advancing catalysis, and similar innovations could arise from the study of heavy main group perfluoroalkyl compounds. wikipedia.orgnih.gov
Q & A
Q. Example Protocol :
React PbCl₄ with 4 equivalents of CF₃Li in THF at −78°C.
Warm to room temperature over 12 hours.
Filter and remove solvent under vacuum.
Purify via low-temperature sublimation.
Advanced Question: How do computational studies (e.g., DFT) resolve contradictions in the electronic structure and bonding behavior of this compound?
Answer:
Conflicting experimental data on bond lengths and reactivity (e.g., unexpected nucleophilic behavior) have been addressed through density functional theory (DFT) calculations:
- Pb–CF₃ bonding : Hybridization analysis reveals partial ionic character due to Pb(IV) electronegativity and CF₃ ligand electron-withdrawing effects .
- Reactivity paradox : Computational models predict low-energy LUMO orbitals, enabling nucleophilic attack despite Pb(IV)’s typical electrophilic role .
- Validation : Compare calculated vs. experimental NMR shifts (e.g., ¹⁹F NMR δ −60 to −70 ppm) and XRD-derived Pb–C distances (~2.2 Å) .
Basic Question: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- ¹⁹F NMR : Primary tool for confirming ligand equivalence; sharp singlet at δ −65 ppm indicates symmetric CF₃ groups .
- X-ray diffraction (XRD) : Resolves tetrahedral geometry and Pb–C bond lengths (2.18–2.22 Å). Crystallization in fluorinated solvents (e.g., hexafluorobenzene) minimizes lattice disorder .
- Mass spectrometry (EI-MS) : Molecular ion peak [Pb(CF₃)₄]⁺ observed at m/z 638, with fragmentation patterns confirming ligand loss .
Advanced Question: How do experimental conditions influence conflicting reports on this compound’s thermal stability?
Answer:
Discrepancies in decomposition temperatures (reported 80–120°C) stem from:
- Atmosphere : Stability increases under inert gas (N₂/Ar) vs. air, where oxidation to PbO₂ occurs .
- Impurities : Trace moisture or halides catalyze degradation. Ultra-high-purity samples (≥99.9%) show consistent thermogravimetric analysis (TGA) profiles .
- Measurement technique : Differential scanning calorimetry (DSC) detects exothermic decomposition at lower temperatures than static stability tests .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloveboxes, fluoropolymer-coated gloves, and face shields to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods rated for volatile organolead compounds (TLV: 0.05 mg/m³) .
- Spill management : Neutralize with calcium polysulfide and dispose as hazardous waste .
Advanced Question: How does this compound’s reactivity compare to analogous perfluorinated organometallics (e.g., Sn, Ge derivatives) in cross-coupling reactions?
Answer:
- Transmetallation efficiency : Pb(CF₃)₄ outperforms Sn(CF₃)₄ in Pd-catalyzed couplings (e.g., 85% vs. 60% yield) due to weaker Pb–C bonds .
- Side reactions : Competing β-fluoride elimination is suppressed in Pb derivatives, attributed to kinetic stabilization of the transition state .
- Substrate scope : Aryl iodides react selectively over bromides (selectivity >20:1), contrasting with Ge analogs’ broader compatibility .
Basic Question: What are the documented applications of this compound in materials science?
Answer:
- Fluorinated thin films : Chemical vapor deposition (CVD) at 150–200°C produces Pb–CF₃ coatings with hydrophobicity (contact angle >110°) .
- Lithium-ion batteries : As an electrolyte additive (0.1–1 wt%), it passivates electrodes, reducing capacity fade by 15% over 100 cycles .
Advanced Question: How can researchers address contradictions in reported Lewis acidity of this compound?
Answer:
- Gutmann–Beckett method : Conflicting acceptor numbers (AN 45–55) arise from solvent polarity (AN higher in dichloromethane vs. THF) .
- Competitive titration : Use ³¹P NMR of triethylphosphine oxide; Δδ = 8–10 ppm confirms strong but tunable acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
